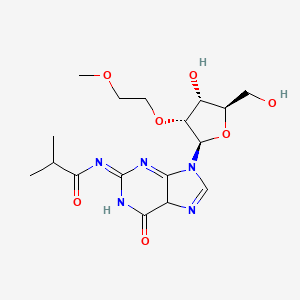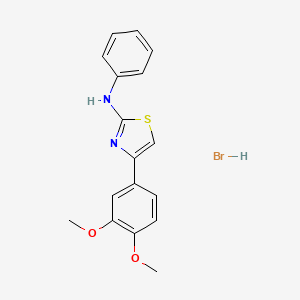![molecular formula C7H9NO2 B12341729 (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a bicyclic compound with a unique structure that makes it a valuable building block in synthetic organic chemistry. This compound is known for its rigidity and the presence of a nitrogen atom within the bicyclic framework, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid typically involves a Diels-Alder cycloaddition reaction. One common method is the reaction of cyclopentadiene with a suitable dienophile such as tosyl cyanide or chlorosulfonyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods: On an industrial scale, the compound can be synthesized using a one-pot procedure that combines the Diels-Alder reaction with subsequent steps to introduce the carboxylic acid functionality. This method allows for the production of the compound in large quantities, making it commercially viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds that retain the bicyclic framework .
Scientific Research Applications
Chemistry: The compound is used as a versatile building block in the synthesis of various complex molecules, including carbocyclic nucleosides and other heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of therapeutic agents, including antiviral and anticancer drugs. Its unique structure allows for the development of compounds with specific biological activities .
Industry: The compound is utilized in the production of polymers and materials with unique properties, owing to its rigid bicyclic structure .
Mechanism of Action
The mechanism of action of (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and nature of the nitrogen atom.
Uniqueness: (1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5?,6-/m1/s1 |
InChI Key |
LTBWRUUYOYWXEY-JMMWHDCWSA-N |
Isomeric SMILES |
C1C2C=CC1N[C@H]2C(=O)O |
Canonical SMILES |
C1C2C=CC1NC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)


![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12341669.png)
![1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12341678.png)
![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
![4-[(1-{[(4-acetylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B12341702.png)
![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B12341736.png)
![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)
